(E)-2-((p-tolylimino)methyl)phenol
Overview
Description
(E)-2-((p-tolylimino)methyl)phenol is an organic compound with the molecular formula C14H13NO It is a Schiff base derived from the condensation of p-toluidine and salicylaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-2-((p-tolylimino)methyl)phenol can be synthesized through a condensation reaction between p-toluidine and salicylaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Salicylaldehyde+p-Toluidine→this compound
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((p-tolylimino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
(E)-2-((p-tolylimino)methyl)phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of (E)-2-((p-tolylimino)methyl)phenol varies depending on its application:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity.
Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells through various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-methoxy-2-((p-tolylimino)methyl)phenol
- (E)-2-((p-tolylimino)methyl)-4-nitrophenol
- (E)-2-((p-tolylimino)methyl)-6-methylphenol
Uniqueness
(E)-2-((p-tolylimino)methyl)phenol is unique due to its specific structural features, such as the presence of both phenolic and imine groups, which contribute to its diverse chemical reactivity and potential applications. Its ability to form stable metal complexes and exhibit various biological activities makes it a valuable compound in scientific research.
Biological Activity
(E)-2-((p-tolylimino)methyl)phenol, also known as p-tolyl imino phenol, is an organic compound with significant biological activity. This article explores its mechanisms of action, biological effects, and potential applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C14H13NO
- CAS Number : 782-76-3
- Chemical Structure : The compound features a phenolic hydroxyl group and an imine functional group, which contribute to its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits strong antioxidant properties, which are crucial in combating oxidative stress in biological systems. It can scavenge free radicals effectively, providing cellular protection.
- Metal Ion Coordination : Similar Schiff bases have been shown to interact with metal ions, forming stable complexes that may enhance their biological efficacy. This coordination can influence enzymatic activities and cellular signaling pathways.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
Antioxidant Activity
A study demonstrated that this compound has a significant ability to scavenge DPPH radicals with an IC50 value comparable to well-known antioxidants.
Compound | IC50 (µM) |
---|---|
This compound | 6.12 |
Gallic Acid | 23.46 |
This data suggests that the compound is a potent antioxidant, potentially more effective than some traditional antioxidants.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits notable antimicrobial effects against both gram-positive and gram-negative bacteria:
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 10 |
These results indicate its potential use in developing new antimicrobial therapies.
Case Studies
- Antioxidant Efficacy : A recent investigation into the antioxidant activity of various Schiff bases highlighted this compound as one of the most effective compounds tested, surpassing traditional antioxidants in radical scavenging assays .
- Antimicrobial Potential : A comparative study on the antimicrobial properties of Schiff bases found that this compound demonstrated significant inhibition against multiple bacterial strains, suggesting its potential application in clinical settings .
Applications
The promising biological activities of this compound suggest several applications:
- Pharmaceutical Development : Its antioxidant and antimicrobial properties make it a candidate for drug formulation aimed at treating infections and oxidative stress-related diseases.
- Agricultural Use : The compound's ability to combat microbial pathogens could be explored for agricultural applications as a natural pesticide or fungicide.
Properties
IUPAC Name |
2-[(4-methylphenyl)iminomethyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-6-8-13(9-7-11)15-10-12-4-2-3-5-14(12)16/h2-10,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHFZWNBMULGIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
782-76-3 | |
Record name | NSC99418 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ALPHA-(P-TOLYLIMINO)-ORTHO-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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